molecular formula C19H23N3O5S B2741262 N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251660-67-9

N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2741262
CAS No.: 1251660-67-9
M. Wt: 405.47
InChI Key: AJKVSXCGISRYOQ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with a unique structure that combines an ethylphenyl group, a morpholinylsulfonyl group, and an oxopyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the individual components. The ethylphenyl group can be introduced through Friedel-Crafts alkylation, while the morpholinylsulfonyl group can be synthesized via sulfonation followed by morpholine substitution. The oxopyridinyl group is usually prepared through a series of reactions involving pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactors, which offer a more efficient and sustainable approach compared to traditional batch processes . These microreactors allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells, or it may interfere with cancer cell signaling pathways, inhibiting their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-2-15-3-5-16(6-4-15)20-18(23)14-21-13-17(7-8-19(21)24)28(25,26)22-9-11-27-12-10-22/h3-8,13H,2,9-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKVSXCGISRYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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